1-Acetyl-4,6-dimethoxy-1,2-dihydro-3H-indol-3-one
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Overview
Description
1-Acetyl-4,6-dimethoxy-1,2-dihydro-3H-indol-3-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its solid state, appearing as white or light yellow crystals . It is known for its potential pharmacological activities and is used as an intermediate in the synthesis of more complex organic molecules .
Preparation Methods
The synthesis of 1-Acetyl-4,6-dimethoxy-1,2-dihydro-3H-indol-3-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher efficiency .
Chemical Reactions Analysis
1-Acetyl-4,6-dimethoxy-1,2-dihydro-3H-indol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents
Scientific Research Applications
1-Acetyl-4,6-dimethoxy-1,2-dihydro-3H-indol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and indole derivatives.
Biology: Indole derivatives, including this compound, have shown various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties
Industry: It is used in the production of pharmaceuticals and other organic compounds.
Mechanism of Action
The mechanism of action of 1-Acetyl-4,6-dimethoxy-1,2-dihydro-3H-indol-3-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with multiple receptors and enzymes, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Acetyl-4,6-dimethoxy-1,2-dihydro-3H-indol-3-one can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Used as a precursor for synthesizing biologically active structures.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Another indole derivative with potential pharmacological activities.
N-arylsulfonyl-3-acetylindole: Evaluated as HIV-1 inhibitors. The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
581078-85-5 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-acetyl-4,6-dimethoxy-2H-indol-3-one |
InChI |
InChI=1S/C12H13NO4/c1-7(14)13-6-10(15)12-9(13)4-8(16-2)5-11(12)17-3/h4-5H,6H2,1-3H3 |
InChI Key |
RYDBMUBEJMKTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=O)C2=C1C=C(C=C2OC)OC |
Origin of Product |
United States |
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